7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H14ClN3O3 and its molecular weight is 403.82. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
In the realm of organic chemistry, derivatives of the compound have been synthesized to study their chemical properties and reactions. For example, novel synthesis methods have been developed for cyclic imides and pyrrolidine-2,4-diones (tetramic acids) that are structurally related, exploring their potential in producing pharmacologically active substances or materials with unique properties (Mitsumoto & Nitta, 2004). These studies provide insights into the compound's reactivity and its potential as a precursor for more complex molecules.
Photoluminescence and Electron Mobility
Research on conjugated polymers incorporating structural motifs similar to the given compound has demonstrated significant advances in materials science, particularly in photoluminescence and electron mobility. For instance, a new electron acceptor building block, closely related to the chemical structure of interest, has been used to achieve record high electron mobility in polymer semiconductors, indicating its potential application in organic electronics (Sun et al., 2014). Additionally, polymers containing related pyrrolopyrrole dione units have been synthesized for their strong photoluminescence properties, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Molecular Docking and Biological Activity
On the biological front, derivatives of the compound have been investigated for their potential activity. For example, phthalimide derivatives, which share some structural similarities, have been studied for their tyrosinase inhibitory activity, with crystal structure, Hirshfeld surface analysis, and molecular docking studies providing a comprehensive understanding of their interactions at the molecular level (Then et al., 2018).
Coordination Chemistry and Complex Formation
The compound's structural components also play a role in coordination chemistry, where they contribute to the synthesis and characterization of metal complexes. These complexes, featuring sulfur-bearing ligands derived from similar structural frameworks, have been explored for their unique properties and potential applications in catalysis, sensing, and materials science (Urdaneta et al., 2015).
Properties
IUPAC Name |
7-chloro-2-(6-methylpyridin-2-yl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c1-12-4-2-6-17(25-12)26-19(13-5-3-9-24-11-13)18-20(27)15-10-14(23)7-8-16(15)29-21(18)22(26)28/h2-11,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGVZVGVYMRGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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